molecular formula C24H30N4O2S2 B11628948 9-methyl-2-(4-methylpiperidin-1-yl)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 442552-53-6

9-methyl-2-(4-methylpiperidin-1-yl)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11628948
CAS No.: 442552-53-6
M. Wt: 470.7 g/mol
InChI Key: QRBHDTGTRYDQSO-CYVLTUHYSA-N
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Description

9-methyl-2-(4-methylpiperidin-1-yl)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrido[1,2-a]pyrimidin-4-one core structure, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-2-(4-methylpiperidin-1-yl)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 9-methyl group: This step typically involves alkylation reactions using methylating agents under controlled conditions.

    Attachment of the 4-methylpiperidin-1-yl group: This is usually done through nucleophilic substitution reactions.

    Formation of the thiazolidinone moiety: This involves the reaction of a thioamide with a suitable carbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The piperidinyl and thiazolidinone moieties can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its complex structure and potential biological activities.

    Pharmaceutical Research: It may serve as a lead compound for the development of new drugs.

    Biological Studies: Its interactions with biological targets can be studied to understand its mechanism of action.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 9-methyl-2-(4-methylpiperidin-1-yl)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic core and functional groups. These interactions can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[1,2-a]pyrimidin-4-one derivatives: These compounds share the core structure and may have similar biological activities.

    Thiazolidinone derivatives: These compounds contain the thiazolidinone moiety and are known for their diverse pharmacological properties.

Uniqueness

The uniqueness of 9-methyl-2-(4-methylpiperidin-1-yl)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of multiple functional groups and heterocyclic structures, which may confer unique biological activities and therapeutic potential.

Properties

CAS No.

442552-53-6

Molecular Formula

C24H30N4O2S2

Molecular Weight

470.7 g/mol

IUPAC Name

(5Z)-5-[[9-methyl-2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H30N4O2S2/c1-4-5-6-11-28-23(30)19(32-24(28)31)15-18-21(26-13-9-16(2)10-14-26)25-20-17(3)8-7-12-27(20)22(18)29/h7-8,12,15-16H,4-6,9-11,13-14H2,1-3H3/b19-15-

InChI Key

QRBHDTGTRYDQSO-CYVLTUHYSA-N

Isomeric SMILES

CCCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCC(CC4)C)/SC1=S

Canonical SMILES

CCCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCC(CC4)C)SC1=S

Origin of Product

United States

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